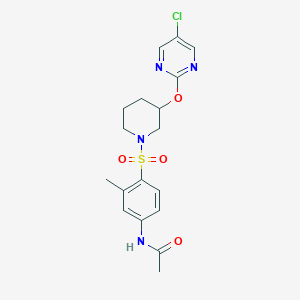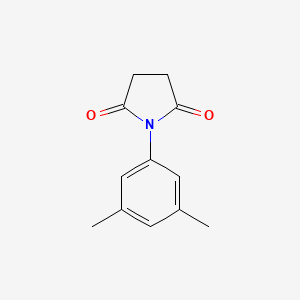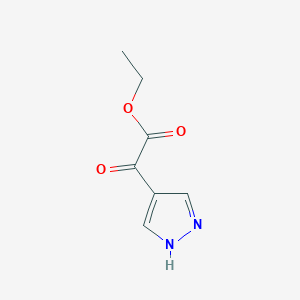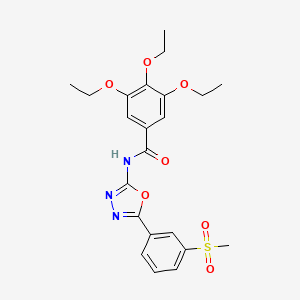![molecular formula C9H13ClN2O2 B2923606 8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride CAS No. 2138564-74-4](/img/structure/B2923606.png)
8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro and cyano groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride involves multiple steps. One of the successful synthetic routes includes the annulation of the cyclopentane ring and the four-membered ring . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or other derivatives.
Scientific Research Applications
8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Oxa-6-azaspiro[3.4]octane
- 2-Oxa-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride
Uniqueness
8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the presence of both cyano and carboxylic acid groups. This combination of functional groups and structural features makes it distinct from other similar compounds and contributes to its diverse range of applications .
Properties
IUPAC Name |
8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-3-7-4-11-5-9(7)1-6(2-9)8(12)13;/h6-7,11H,1-2,4-5H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTBPWNPVNLRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNCC2C#N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2923523.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2923526.png)
![4-[2-[4-(Morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2923527.png)
![N-(4-bromo-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2923529.png)



![3-Tert-butyl-6-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2923536.png)
![2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one](/img/structure/B2923537.png)
![ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2923539.png)


![3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one](/img/structure/B2923546.png)
